Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C11H20N2O2 . It is used in the preparation of isoquinolinone derivatives and pharmaceutical compounds for the prevention or treatment of poly (ADP-ribose)polymerase-1 (PARP-1)-associated diseases .
The molecular structure of Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate can be represented by the InChI code: InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)7-12-6-8/h8-9,12H,4-7H2,1-3H3
. The Canonical SMILES representation is CC(C)(C)OC(=O)N1C2CCC1CNC2
.
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate has a molecular weight of 212.29 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 2 .
The synthesis of Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate and its derivatives can be achieved through several pathways. One common approach involves the dipolar cycloaddition of 3-oxidopyraziniums with acrylate derivatives. [] For instance, reacting 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl or tert-butyl acrylate yields the desired 3,8-diazabicyclo[3.2.1]octane scaffold, along with minor amounts of the 2,5-diazabicyclo[2.2.2]octane isomer. []
Another method utilizes ring-closing iodoamination of suitably functionalized cycloheptene derivatives. [] This approach allows for the asymmetric synthesis of complex 8-azabicyclo[3.2.1]octane structures, including intermediates relevant to the synthesis of (+)-pseudococaine. []
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical transformations. The tert-butyl ester can be readily cleaved under acidic conditions to afford the corresponding carboxylic acid. [] This functional group can be further manipulated to introduce various substituents, such as amides, esters, and other derivatives.
Furthermore, the diazabicyclo[3.2.1]octane scaffold can undergo rearrangements under specific conditions. For instance, heating 3,8-diazabicyclo[3.2.1]octanes can induce a Wagner-Meerwein rearrangement, leading to the formation of the thermodynamically more stable 2,5-diazabicyclo[2.2.2]octane isomers. []
The primary application of Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate lies in its role as a versatile building block in organic synthesis. [] It serves as a key intermediate for constructing diverse molecules with potential applications in various fields.
Specifically, derivatives of this compound have been explored for their potential as dopamine transporter inhibitors. [] These inhibitors play a crucial role in regulating dopamine levels in the brain and are valuable tools for studying neuropsychiatric disorders and developing novel therapeutics.
Furthermore, 3,8-diazabicyclo[3.2.1]octane derivatives have shown promise as analgesic agents. [] This suggests potential applications in pain management and drug development targeting pain pathways.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6